molecular formula C13H17NO3 B310551 Ethyl 3-(butanoylamino)benzoate

Ethyl 3-(butanoylamino)benzoate

Cat. No.: B310551
M. Wt: 235.28 g/mol
InChI Key: ISNIFNUDOSDFOY-UHFFFAOYSA-N
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Description

Ethyl 3-(butanoylamino)benzoate (CAS: 94-32-6, molecular formula: C₁₃H₁₉NO₂) is an aromatic ester derivative featuring a benzoate backbone substituted with a butanoylamino group at the meta position. This compound is structurally characterized by an ethyl ester at the carboxyl group and a butanoyl amide moiety on the benzene ring.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-(butanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-6-12(15)14-11-8-5-7-10(9-11)13(16)17-4-2/h5,7-9H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

ISNIFNUDOSDFOY-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(Butylamino)benzoate (CAS: 94-32-6)

  • Structure: Features a butylamino group (para to the ester) instead of a butanoylamino group.
  • Key Differences: The butylamino group (-NH-C₄H₉) is a primary amine, whereas the butanoylamino group (-NH-CO-C₃H₇) is an amide. The amide group in Ethyl 3-(butanoylamino)benzoate enhances hydrogen bonding and reduces basicity compared to the amine in Ethyl 4-(butylamino)benzoate. This difference may affect solubility in polar solvents and thermal stability .

Ethyl 4-(Dimethylamino)benzoate

  • Structure: A dimethylamino group (-N(CH₃)₂) at the para position.
  • Key Differences: The dimethylamino group is a strong electron donor, increasing the electron density of the aromatic ring. This enhances reactivity in photopolymerization reactions, as demonstrated in resin cements where it outperforms methacrylate-based amines in degree of conversion (68% vs. 55%) . this compound, with its electron-withdrawing amide group, likely exhibits lower electron density and slower reaction kinetics in similar contexts.

Ethyl 3-Aminobenzoate

  • Role in Synthesis : Used as a precursor for azo dyes. The ethyl ester protects the carboxylic acid during diazotization, preventing decomposition (e.g., to benzyne derivatives) .

Ethyl 3-(But-3-enyloxy)-4-(octyloxy)benzoate (L2)

  • Structure : Contains ether linkages (but-3-enyloxy and octyloxy groups) instead of an amide.
  • Key Differences: Ether groups lack hydrogen-bonding capacity, resulting in lower melting points and higher hydrophobicity compared to amide-containing analogs. Infrared (IR) data for L2 shows a strong ester C=O stretch at 1715 cm⁻¹, while the amide C=O in this compound would likely appear near 1650–1680 cm⁻¹, distinguishing their functional groups .

Physicochemical Properties

Compound Substituent(s) Key IR Peaks (cm⁻¹) Reactivity Notes
This compound 3-(butanoylamino) ~1650–1680 (amide C=O) Moderate H-bonding; stable under basic conditions
Ethyl 4-(butylamino)benzoate 4-(butylamino) ~3300 (N-H stretch) Basic amine; prone to protonation
Ethyl 4-(dimethylamino)benzoate 4-(dimethylamino) ~2800 (C-H, CH₃) High electron density; enhances polymerization
L2 3-(but-3-enyloxy), 4-(octyloxy) 1715 (ester C=O), 3076 (C-H, alkene) Hydrophobic; low crystallinity

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